![molecular formula C11H12ClNO2 B1530757 1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1519318-14-9](/img/structure/B1530757.png)
1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid
Overview
Description
1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a 2-chlorophenyl group and a carboxylic acid group
Mechanism of Action
Target of action
Pyrrolidines and chlorophenyl compounds are found in a variety of bioactive molecules and can interact with multiple targets. For instance, pyrrolidine rings are often used in drug discovery due to their ability to efficiently explore the pharmacophore space .
Mode of action
The mode of action would depend on the specific targets of the compound. For example, some pyrrolidine derivatives have been found to bind with high affinity to certain receptors, leading to various biological effects .
Biochemical pathways
Again, this would depend on the specific targets of the compound. Pyrrolidine and chlorophenyl compounds could potentially affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The ADME properties of the compound would depend on its specific chemical structure. Generally, heterocyclic compounds like pyrrolidines are used in drug discovery because they can help achieve the best ADME/Tox results for drug candidates .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Some pyrrolidine and chlorophenyl compounds have been found to have antiviral, anti-inflammatory, and anticancer activities, among others .
Biochemical Analysis
Biochemical Properties
1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in the compound can interact with enzymes that have binding sites for nitrogen-containing heterocycles. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction . Additionally, the chlorophenyl group can engage in hydrophobic interactions with proteins, potentially altering their conformation and activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may interact with cell surface receptors, leading to changes in intracellular signaling cascades . These changes can affect gene expression patterns, resulting in altered cellular functions such as proliferation, differentiation, or apoptosis . Additionally, the compound can impact cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, through its pyrrolidine ring and chlorophenyl group . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in the expression of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . For instance, the compound may degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular function, such as changes in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it may exhibit more pronounced biological activity . Threshold effects can be observed, where a certain dosage is required to elicit a significant biological response . Additionally, at high doses, the compound may exhibit toxic or adverse effects, such as cellular toxicity or organ damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, potentially altering metabolic flux and metabolite levels . For example, the compound may be metabolized by liver enzymes, leading to the formation of metabolites that can have different biological activities . Additionally, the compound can influence the activity of metabolic enzymes, resulting in changes in the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its biological activity. The compound can be transported by specific transporters or binding proteins, which can affect its localization and accumulation within cells . For instance, the compound may be transported into cells by membrane transporters, leading to its accumulation in specific cellular compartments . Additionally, the compound’s distribution within tissues can influence its overall biological activity and potential therapeutic effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the intermediate, which is then oxidized to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid has been investigated for its potential as a therapeutic agent, particularly in the context of neuropeptide systems. Research indicates its involvement in modulating the relaxin-3/RXFP3 signaling pathway, which plays a critical role in various physiological processes, including stress response and appetite regulation. In pharmacological studies, antagonists targeting this pathway have shown promise in managing conditions such as metabolic syndrome and alcohol addiction .
Case Study: RXFP3 Antagonism
A study highlighted the discovery of non-peptide antagonists for RXFP3, including this compound derivatives. These compounds were screened for their ability to inhibit relaxin-3 activity, demonstrating varying degrees of potency. Notably, one compound exhibited an IC50 value of 5.74 μM, indicating significant antagonist activity .
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound involves several methodologies aimed at enhancing its pharmacological properties while minimizing lipophilicity. The structure-activity relationship studies have revealed that modifications on the pyrrolidine ring can significantly influence the compound's biological activity.
Table 1: Key Structural Modifications and Their Effects
Modification | Effect on Activity (IC50) | Notes |
---|---|---|
2-Chloro substitution | Improved potency | Maintains favorable lipophilicity |
Additional aryl groups | Variable effects | Some substitutions lead to decreased activity |
Ring modifications | Significant impact | Essential for optimizing pharmacokinetics |
Antioxidant Properties
Recent studies have explored the antioxidant potential of pyrrolidine derivatives, including those based on this compound. These compounds demonstrated varying degrees of antioxidant activity in vitro, suggesting potential applications in oxidative stress-related conditions.
Case Study: Antioxidant Activity Assessment
A series of derivatives were tested for their reducing power, with specific compounds showing high antioxidant effects. For instance, certain derivatives exhibited significant reducing properties, indicating their potential utility in therapeutic applications targeting oxidative damage .
Cytotoxicity and Antibacterial Activity
The cytotoxic effects of compounds derived from this compound have been assessed against various cancer cell lines. Some derivatives demonstrated medium cytotoxicity, suggesting their potential as anticancer agents.
Table 2: Cytotoxicity Data on Cell Lines
Compound | Cell Line Tested | Cytotoxicity (IC50) |
---|---|---|
Dispirooxindole derivative | A549 | Moderate |
Other pyrrolidine derivatives | MCF7 | Low to moderate |
Antibacterial activity against E. coli | LPTD | Positive |
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid
- 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid
- 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid
Comparison: 1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid is unique due to the position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with chlorine in different positions, it may exhibit different binding affinities and selectivities for molecular targets .
Biological Activity
1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid, a compound featuring a pyrrolidine ring substituted with a 2-chlorophenyl group and a carboxylic acid functional group, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, including anticancer, antimicrobial, and potential neuropharmacological effects.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: CHClNO. Its structure includes:
- A pyrrolidine ring which contributes to its biological activity.
- A 2-chlorophenyl group , which enhances its interaction with biological targets.
- A carboxylic acid functional group that may influence solubility and reactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives:
- In vitro studies demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. For example, compounds with 4-chlorophenyl substitutions showed reduced cell viability, indicating enhanced anticancer activity compared to the parent compound .
- Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest. Specific derivatives have been shown to inhibit key signaling pathways involved in tumor progression.
Antimicrobial Activity
The compound also exhibits antimicrobial properties :
- In studies involving multidrug-resistant strains of bacteria, certain derivatives demonstrated notable activity against Gram-positive pathogens like Staphylococcus aureus. The presence of the 2-chlorophenyl group was crucial in enhancing this activity .
- Minimum Inhibitory Concentrations (MIC) for selected derivatives were determined, showcasing their potential as therapeutic agents against resistant strains .
Neuropharmacological Effects
Preliminary investigations suggest that this compound may interact with neurotransmitter systems:
- Interaction studies indicate potential binding affinity to serotonin and norepinephrine transporters, suggesting a role in mood regulation and anxiety management. This aligns with findings from related compounds that have shown efficacy in treating depression and anxiety disorders .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Study : A study evaluated various derivatives of this compound for their anticancer activity. Compounds with specific substitutions (e.g., 4-dimethylamino phenyl) exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin, indicating promising candidates for further development .
- Antimicrobial Assessment : Another investigation focused on the antimicrobial efficacy of the compound against resistant bacterial strains. The study reported MIC values that suggest effective inhibition at concentrations achievable in clinical settings.
Properties
IUPAC Name |
1-(2-chlorophenyl)pyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-3-1-2-4-10(9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGYADRKFPWWLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1519318-14-9 | |
Record name | 1-(2-chlorophenyl)pyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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